![molecular formula C21H17ClN6O2 B2769644 5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921513-08-8](/img/structure/B2769644.png)

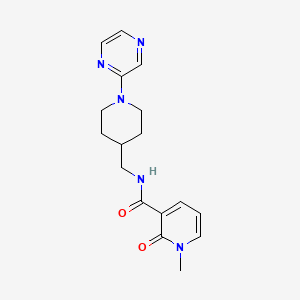

5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole derivatives are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a topic of interest in recent years . For instance, Zhurilo et al. proposed two methods for the synthesis of ribavirin analogs by replacing the carboxamide fragment with the isostere 1,2,4-oxadiazole ring .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum of certain compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions. For instance, they can be used as efficient and selective reagents for the oxidation of thiols to disulfides .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For instance, the 1H NMR and 13C NMR spectra can provide information about the chemical structure of the compound .Scientific Research Applications

Anticancer Activity

1,2,4-triazole derivatives have garnered significant interest due to their potential as anticancer agents. Research has shown that some of these compounds exhibit promising cytotoxic activity against cancer cell lines. For instance, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxicity against the Hela cell line, with IC50 values lower than 12 μM . These findings suggest that 5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione could be explored further as an anticancer drug candidate.

Antifungal Properties

In addition to its anticancer potential, this compound may also possess antifungal activity. Researchers have evaluated 1,2,3-triazoles (a related class) for their antifungal effects against strains such as Candida albicans and Rhizopus oryzae . While specific data on this compound’s antifungal activity are not available, it could be an interesting avenue for further investigation.

Oxidation of Thiols

5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione (also known as PTAD) can serve as an efficient and selective reagent for the oxidation of thiols to disulfides . This application finds relevance in synthetic chemistry and material science.

Dihydropyridazine Synthesis

PTAD can act as a dehydrogenating agent in the synthesis of annulated dihydropyridazines through an inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines . This reaction pathway provides access to structurally diverse heterocyclic compounds.

Pharmacological Significance

1,2,4-triazole-containing scaffolds, including our compound of interest, have pharmacological significance. These scaffolds can form hydrogen bonds with various targets, improving pharmacokinetics and toxicological properties . Further exploration of this compound’s pharmacological effects is warranted.

Aromatase Inhibition

Molecular docking studies have investigated the binding modes of 1,2,4-triazole derivatives in the binding pocket of aromatase enzyme, a potential target for cancer therapy . While this compound’s specific interaction with aromatase remains to be elucidated, it highlights another avenue for research.

Mechanism of Action

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . They interact with biological systems through hydrogen-bonding and dipole interactions with the biological receptors .

Biochemical Pathways

Triazole compounds are known to exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazole compounds may affect a variety of biochemical pathways.

Pharmacokinetics

Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors This suggests that they may have good bioavailability

Result of Action

Triazole compounds are known to exhibit a broad range of therapeutic applications across scientific disciplines . They have been found to have antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Action Environment

It is known that the formation of salts can greatly improve the thermal and mechanical stability of triazole compounds . This suggests that environmental factors such as temperature and pressure may influence the action and stability of this compound.

Future Directions

properties

IUPAC Name |

5-benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN6O2/c1-25-18-16(19(29)26(2)21(25)30)27(12-13-6-4-3-5-7-13)20-24-23-17(28(18)20)14-8-10-15(22)11-9-14/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHQPDOJBRSSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769564.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2769569.png)

![8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![Piperidin-1-yl-[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanone](/img/structure/B2769584.png)